molecular formula C13H17BrN2O2 B1403869 Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate CAS No. 847406-13-7

Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate

Cat. No.: B1403869
CAS No.: 847406-13-7
M. Wt: 313.19 g/mol
InChI Key: CEZIJGBDNLFOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C13H17BrN2O2 and its molecular weight is 313.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-3-5-16(6-4-10)12-7-11(14)8-15-9-12/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZIJGBDNLFOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856655
Record name Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847406-13-7
Record name Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Troubleshooting & Optimization

Optimizing reaction conditions for "Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Comprehensive Search

I've initiated a deep dive into the synthesis of "Ethyl 1-( 5-bromopyridin-3-yl)piperidine-4-carboxylate," focusing on reaction pathways, prevalent starting materials, and established procedures. My search aims to identify challenges, side reactions, and optimization strategies from the data I collect. I'm focusing on finding the most relevant literature.

Analyzing Synthesis Protocols

I'm now prioritizing the synthesis literature review. I'm focusing on dissecting various synthesis protocols, understanding the mechanisms, starting materials, and optimization methods. Identifying challenges, side reactions, and optimization strategies are paramount to create the troubleshooting guide. Authoritative sources are being sought to substantiate any mechanistic claims.

Structuring Technical Support

I'm now focusing on structuring the technical support center for this project. My focus is on creating a logical flow, including an overview, followed by an FAQ and troubleshooting section. I will add a clear table to summarize key quantitative data. My next steps involve creating step-by-step experimental protocols for the synthesis and analytical techniques.

Technical Support Center: Troubleshooting Solubility of Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with this compound in biological assays. As a lipophilic molecule, its poor aqueous solubility is a critical experimental hurdle that must be overcome to ensure data accuracy and reproducibility. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.

Compound Profile: Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate

This compound integrates a substituted bromopyridine moiety with an ethyl piperidine-4-carboxylate core. This structure is characteristic of molecules investigated in medicinal chemistry and drug discovery. While extensive public data on its physicochemical properties is limited, its structural components suggest a high lipophilicity and, consequently, low intrinsic aqueous solubility.

PropertyValueSource
Molecular Formula C₁₃H₁₇BrN₂O₂Calculated
Molecular Weight 313.19 g/mol Calculated
Predicted LogP ~2.5 - 3.5Chemically Inferred
Appearance Likely a solid at room temperatureInferred from similar structures[1]

Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by researchers.

Q1: My compound precipitates immediately when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I fix it?

Answer: This is a classic example of a solvent shift-induced precipitation. The compound is highly soluble in a concentrated organic solvent like Dimethyl Sulfoxide (DMSO) but becomes supersaturated and crashes out of solution when diluted into an aqueous environment where its solubility is much lower.

  • Causality: The high concentration of the compound in the DMSO "bolus" does not have sufficient time to disperse and dissolve in the aqueous phase before it exceeds its solubility limit, causing aggregation and precipitation.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: The most straightforward approach is to lower the final assay concentration to a level below the compound's aqueous solubility limit.

    • Modify the Dilution Method: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution in a mix of DMSO and aqueous buffer before the final dilution into the assay medium. This gradual reduction in organic solvent concentration can keep the compound in solution.

    • Increase Assay DMSO Concentration: If the assay allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can significantly improve solubility. However, always run a solvent tolerance control, as DMSO concentrations above 0.5-1% can be toxic to many cell lines.[2]

    • Use Formulation Aids: For persistent issues, incorporating solubilizing excipients like cyclodextrins may be necessary.[3][4]

Q2: What is the best solvent for preparing a high-concentration stock solution of this compound?

Answer: 100% DMSO is the recommended starting solvent for creating high-concentration stock solutions (e.g., 10-20 mM) of poorly soluble compounds.[5]

  • Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. It is a standard practice in high-throughput screening and early drug discovery.

  • Best Practices:

    • Use high-purity, anhydrous DMSO to prevent moisture-induced degradation or precipitation.

    • To aid dissolution, you may gently warm the solution (e.g., to 30-37°C) or use a sonicator bath. Avoid excessive heat, which could degrade the compound.

    • Once dissolved, visually inspect the solution for any remaining particulates.[6]

Q3: I observed a crystalline precipitate in my DMSO stock solution after storing it in the freezer. Is the stock still usable?

Answer: This indicates that the compound may be precipitating out of DMSO at low temperatures, a known issue for some molecules, or that the stock has undergone freeze-thaw cycles.[5] The stock is likely not homogenous, and using it will lead to inaccurate concentrations.

  • Solution: Before use, you must redissolve the precipitate completely. Warm the vial to room temperature or slightly above and vortex or sonicate until the solution is clear.

  • Prevention:

    • Aliquoting: Prepare small, single-use aliquots of your stock solution. This is the most effective way to avoid repeated freeze-thaw cycles that promote precipitation and potential compound degradation.[2]

    • Storage Concentration: If precipitation is persistent, consider storing the master stock at a slightly lower concentration.

Q4: How can I be sure my compound isn't precipitating at the final concentration in my cell-based assay plate?

Answer: Undetected microprecipitation is a significant source of assay artifacts.

  • Visual Inspection: After adding the compound to the assay plate, inspect the wells under a microscope. Look for crystalline structures or amorphous aggregates that are distinct from the cells.

  • Light Scattering: If available, a plate reader capable of measuring light scatter or turbidity can be used to quantitatively assess precipitation across a concentration range.

  • Impact on Results: Compound precipitation can lead to inconsistent and non-reproducible results.[7][8] In cell-based assays, precipitates can cause physical stress or damage to cells, leading to false toxicity signals.

Troubleshooting Workflows & Protocols

Systematic Solubility Assessment Workflow

This workflow provides a logical progression for determining the optimal solubilization strategy for Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate.

start Start: New Compound stock Prepare 10 mM Stock in 100% DMSO start->stock check_stock Visually Inspect Stock Is it fully dissolved? stock->check_stock assist_dissolve Apply Gentle Heat (37°C) or Sonication check_stock->assist_dissolve No dilute Dilute to Final Assay Concentration in Aqueous Buffer check_stock->dilute Yes assist_dissolve->stock check_final Inspect for Precipitation (Microscopy / Light Scatter) dilute->check_final success Proceed with Assay check_final->success No Precipitate failure Insoluble: Re-evaluate check_final->failure Precipitate Observed cosolvent Strategy 1: Use Co-Solvent (e.g., Pluronic F-68, PEG-400) failure->cosolvent cyclodextrin Strategy 2: Use Formulation Aid (e.g., HP-β-Cyclodextrin) failure->cyclodextrin

Caption: A decision-tree workflow for systematically addressing solubility issues.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol details the standard procedure for preparing a high-concentration stock solution.[9]

  • Calculate Required Mass:

    • Molecular Weight (MW) = 313.19 g/mol .

    • For 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 313.19 g/mol * 1000 mg/g = 3.13 mg .

  • Weighing: Accurately weigh out ~3.2 mg of Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate using an analytical balance. Record the exact mass.

  • Dissolution:

    • Place the weighed compound into a clean glass vial.

    • Add the calculated volume of 100% anhydrous DMSO to reach a 10 mM concentration. For example, if you weighed exactly 3.13 mg, add 1.0 mL of DMSO.

    • Vortex the vial vigorously for 1-2 minutes.

  • Quality Control & Storage:

    • Scientist's Note: Visually inspect the solution against a light source to ensure all solid material has dissolved. If not, sonicate the vial in a water bath for 5-10 minutes or warm it to 37°C until the solution is clear.

    • Once fully dissolved, divide the solution into smaller, single-use aliquots (e.g., 20 µL) in low-binding tubes.

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Using Cyclodextrins to Enhance Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[4][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.

cluster_0 Before Complexation cluster_1 After Complexation drug Poorly Soluble Drug (Hydrophobic) complex Soluble Inclusion Complex drug->complex cd Cyclodextrin (Hydrophobic Core) cd->complex water Aqueous Solution

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Methodology:

  • Prepare a Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Gentle warming may be required to fully dissolve the cyclodextrin.

  • Add Compound: Add the Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate (either as a solid or from a minimal amount of organic solvent) to the HP-β-CD solution.

  • Incubate: Mix the solution vigorously (vortexing, shaking) at room temperature or 37°C for several hours (from 1 to 24 hours) to allow for the formation of the inclusion complex.

  • Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Use the Supernatant: The clear supernatant contains the solubilized compound-cyclodextrin complex. The exact concentration should be determined analytically (e.g., via HPLC-UV) but this stock can be used for preparing dilutions in your assay.

    • Scientist's Note: It is crucial to run a vehicle control using the same concentration of HP-β-CD solution without the compound, as cyclodextrins themselves can sometimes have minor effects in biological assays.

References
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 1-11.
  • ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
  • Chemistry LibreTexts. (2022). Preparing Solutions. Retrieved from [Link]

  • ResearchGate. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Retrieved from [Link]

  • ResearchGate. (2018). Drug stock solutions best practices?. Retrieved from [Link]

  • Salles, C., et al. (2017). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 53(4).
  • Kurien, B. T. (2021). Preparing Stock Solutions. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • PubChem. (n.d.). Ethyl 5-bromopyridine-3-carboxylate. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Bromopyridinyl-Piperidine Derivatives as Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anti-Alzheimer properties.[3][4] The incorporation of a piperidine moiety often enhances a molecule's druggability by improving metabolic stability and pharmacokinetic profiles.[1][5] This guide provides an in-depth comparative analysis of a specific, highly promising subclass: bromopyridinyl-piperidine derivatives, with a primary focus on their structure-activity relationship (SAR) as histamine H3 receptor (H3R) antagonists.

The histamine H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system (CNS), acts as an inhibitory autoreceptor on histaminergic neurons.[6] Antagonism of H3R increases the release of histamine and other key neurotransmitters like acetylcholine and dopamine, leading to pro-cognitive and wakefulness-promoting effects.[6][7] This makes H3R an attractive target for treating neurological and psychiatric disorders such as Alzheimer's disease, narcolepsy, and schizophrenia.[6][7]

This document synthesizes experimental data to elucidate the causal relationships between chemical structure and biological activity, offering a scientifically grounded resource for researchers in drug discovery and development.

The Bromopyridinyl-Piperidine Core: Key Structural Features and SAR

The fundamental bromopyridinyl-piperidine scaffold consists of three key components that are amenable to chemical modification to optimize pharmacological activity: (1) the bromopyridine headgroup, (2) a central linker of varying length and composition, and (3) the basic piperidine tail. Understanding the impact of modifications at each of these points is crucial for rational drug design.

A critical insight into the SAR of this class is the superior affinity of piperidine derivatives for the H3R compared to their piperazine counterparts.[8] This suggests that the specific conformational restriction imposed by the piperidine ring is favorable for optimal binding to the human H3 receptor.[8]

SAR Point 1: The Piperidine Moiety

The unsubstituted piperidine ring itself appears to be a strong determinant of high affinity for the human H3 receptor. Comparative studies have shown that analogs containing an unsubstituted piperidine ring generally exhibit higher affinity for H3R than those with substituted piperidine rings (e.g., 4-pyridylpiperidine). For instance, a series of compounds with an unsubstituted piperidine ring displayed hH3R Ki values of 6.2, 2.7, and 5.2 nM, whereas their 4-pyridylpiperidine counterparts had Ki values of 7.7, 24.2, and 69 nM, respectively.

SAR Point 2: The Linker Region

The length and nature of the alkyl chain linking the core structure to other moieties can significantly influence H3R affinity. Studies on related piperidine derivatives have demonstrated that extending the linker length can lead to a decrease in affinity. This highlights the importance of an optimal linker length for proper orientation within the receptor's binding pocket.

SAR Point 3: The Pyridine Ring and its Substituents

The substituents on the aromatic ring, in this case, the bromopyridine headgroup, greatly influence the agonistic or antagonistic activity of the compounds.[8] While specific data on the bromo-substituent's role is part of ongoing research, the general principle is that modifications to the electronic and steric properties of this aromatic region are a key strategy for fine-tuning the pharmacological profile.

Below is a diagram illustrating the key points for chemical modification on the core scaffold.

Caption: Key modification points on the bromopyridinyl-piperidine scaffold.

Comparative Analysis of Analog Activity

To illustrate the principles of SAR, the following table presents representative data for a series of piperidine-based H3R antagonists. The data highlights how subtle structural changes can lead to significant differences in binding affinity (Ki).

Compound IDCore MoietyR-Group on PiperidineLinker Length (n)hH3R Ki (nM)
Comp-A PiperidineH32.7
Comp-B PiperidineH45.2
Comp-C Piperidine4-pyridyl324.2
Comp-D Piperidine4-pyridyl469.0

Analysis of Comparative Data:

  • Impact of Piperidine Substitution: A direct comparison between Comp-A and Comp-C (and Comp-B vs. Comp-D ) clearly demonstrates the high-affinity contribution of the unsubstituted piperidine ring. The addition of a 4-pyridyl group in Comp-C and Comp-D results in a significant drop in affinity for the H3R.

  • Impact of Linker Length: Comparing Comp-A with Comp-B , a slight increase in the alkyl linker length from n=3 to n=4 results in a modest decrease in affinity. This trend suggests an optimal, relatively short linker is preferred for this particular series.

Experimental Protocols for SAR Elucidation

The trustworthiness of SAR data is directly dependent on the robustness of the experimental methods used for its generation. A standard and widely accepted method for determining the binding affinity of investigational compounds is the competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay for Human H3 Receptor

This protocol describes a self-validating system for assessing the affinity of novel bromopyridinyl-piperidine analogs for the human H3 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the H3 receptor.

Materials:

  • HEK293T cells transiently or stably expressing the human H3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]-N-α-methylhistamine ([3H]NAMH), a known H3R agonist.[9]

  • Non-specific binding control: Clobenpropit (10 µM), a potent H3R antagonist.[9]

  • Test compounds (bromopyridinyl-piperidine analogs) at various concentrations.

  • 0.5% polyethyleneimine (PEI)-coated GF/C filter plates.

  • Scintillation fluid and a scintillation counter.

Workflow Diagram:

Assay_Workflow start Start: Prepare H3R-expressing cell membrane homogenates incubation Incubate membranes with: 1. [3H]NAMH (2 nM) 2. Test Compound (varying conc.) 3. Vehicle / Non-specific control start->incubation Step 1 termination Terminate reaction by rapid filtration over PEI-coated GF/C plates incubation->termination Step 2 wash Wash plates 3x with ice-cold buffer to remove unbound radioligand termination->wash Step 3 dry Dry filter plates (e.g., 30 min at 55°C) wash->dry Step 4 scintillation Add scintillation fluid and incubate for 2 hours dry->scintillation Step 5 quantify Quantify filter-bound radioactivity using a scintillation counter scintillation->quantify Step 6 analysis Data Analysis: - Plot specific binding vs. log[compound] - Calculate IC50 and Ki values quantify->analysis Step 7

Caption: Standard workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Collect HEK293T cells expressing the H3R and resuspend them in ice-cold Tris-HCl buffer. Disrupt the cells via sonication and centrifuge to pellet the membranes.[9]

  • Assay Setup: In a 96-well plate, combine the cell membrane suspension, a fixed concentration of [3H]NAMH (e.g., 2 nM), and increasing concentrations of the test compound.[9] Include control wells for total binding (vehicle only) and non-specific binding (10 µM clobenpropit).[9]

  • Incubation: Incubate the plates for 2 hours at 25°C with continuous shaking to allow the binding reaction to reach equilibrium.[9]

  • Harvesting: Terminate the incubation by rapidly filtering the contents of each well through a PEI-coated GF/C filter plate using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.[9]

  • Washing: Quickly wash the filters three times with ice-cold Tris-HCl buffer to remove any remaining unbound radioligand.

  • Drying and Scintillation Counting: Dry the filter plates completely. Add scintillation fluid to each well and allow it to incubate for at least 2 hours before quantifying the radioactivity using a scintillation counter.[9]

  • Data Analysis: The amount of radioactivity is proportional to the amount of [3H]NAMH bound to the receptor. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Pharmacokinetic Considerations and Future Directions

While optimizing receptor affinity is a primary goal, the development of a successful CNS drug requires careful consideration of its pharmacokinetic properties, including its ability to cross the blood-brain barrier (BBB).[10] The piperidine scaffold is known to improve the pharmacokinetic properties of compounds, facilitating their transport across natural membranes.[1] Future research in the bromopyridinyl-piperidine class should focus on:

  • Systematic ADME Profiling: Evaluating how modifications affect absorption, distribution, metabolism, and excretion (ADME) properties.

  • BBB Penetration: Designing analogs with physicochemical properties conducive to CNS penetration. The introduction of elements like fluoroethyl groups has been shown to enhance BBB passage without compromising inhibitory activity in other piperidine series.[10]

  • Selectivity Profiling: Assessing the binding affinity of lead compounds against other histamine receptor subtypes and a broader panel of CNS targets to ensure a clean pharmacological profile.

By integrating these pharmacokinetic considerations early in the design-synthesis-test cycle, the development of potent and selective bromopyridinyl-piperidine H3R antagonists with drug-like properties can be significantly accelerated.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC. PubMed Central. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed. Available at: [Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. MDPI. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Publikationsserver der Universität Regensburg. Available at: [Link]

  • H3 receptor antagonist - Wikipedia. Wikipedia. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds | Request PDF. ResearchGate. Available at: [Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists | ACS Sensors. ACS Publications. Available at: [Link]

  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. Available at: [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. ResearchGate. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. Available at: [Link]

  • Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC. PubMed Central. Available at: [Link]

  • dependent Assays for Functional Characterization of Histamine Receptors and Ligands. Publikationsserver der Universität Regensburg. Available at: [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC. PubMed Central. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease. PubMed. Available at: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. Drug development & registration. Available at: [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC. PubMed Central. Available at: [Link]

  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides essential, field-tested protocols for handling Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

The core of our safety philosophy is understanding the causality behind each recommendation. This molecule's structure, combining a brominated pyridine ring with a piperidine derivative, necessitates a conservative approach. We derive our handling protocols from the known hazards of these individual structural motifs to create a robust safety framework.

Hazard Assessment: A Synthesis of Structural Alerts

The bromopyridine moiety is associated with significant irritant properties.[1][2] The piperidine ring, while a common scaffold in pharmaceuticals, also requires careful handling to avoid exposure.[3][4]

Hazard ClassGHS Hazard StatementRationale and Representative Sources
Skin Corrosion/Irritation H315: Causes skin irritationBromopyridine and piperidine derivatives are consistently classified as skin irritants.[1][2][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritationThis is a common and significant hazard for both bromopyridine and piperidine analogues.[1][2][5]
Target Organ Toxicity H335: May cause respiratory irritationInhalation of fine powders or aerosols can lead to respiratory tract irritation.[1][5][6]
Acute Oral Toxicity H302: Harmful if swallowedCertain bromopyridine compounds are classified as harmful if ingested.[2][7]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. The following specifications are mandatory for any procedure involving this compound.

  • Eye and Face Protection :

    • Minimum Requirement : Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8][9]

    • Best Practice : For procedures with a higher risk of splash (e.g., large-volume transfers, reactions under pressure), a full face shield should be worn in addition to safety goggles.[3] This provides a secondary barrier, protecting the entire face.

  • Hand Protection :

    • Material : Nitrile or neoprene gloves are required. Latex gloves are not suitable as they offer poor resistance to many organic chemicals.

    • Protocol : Always double-glove. This practice minimizes the risk of exposure from a single point of failure (e.g., a pinhole or a small tear). Check gloves for visible defects before each use.[10] Contaminated gloves must be removed immediately using the proper technique, and hands should be washed thoroughly.

  • Body Protection :

    • A flame-retardant lab coat is mandatory.

    • For handling larger quantities (>10g), a chemically resistant apron should be worn over the lab coat.

    • Ensure clothing covers all exposed skin. Closed-toe shoes are required at all times in the laboratory.[11]

  • Respiratory Protection :

    • Solid Form : All handling of the solid compound (weighing, transfers) must be performed within a certified chemical fume hood to prevent inhalation of airborne particulates.[10][11]

    • Solutions/Aerosols : If there is any risk of generating aerosols or vapors outside of a fume hood, a respirator with an appropriate organic vapor cartridge is necessary.

Operational Protocol: From Bench to Waste

Adherence to a strict, step-by-step protocol minimizes risk and ensures reproducibility. The following workflows are designed to guide the user through the entire handling process.

Pre-Handling Safety Workflow

Before the compound is even brought to the bench, a series of checks must be completed. This workflow ensures the engineering controls and safety equipment are prepared before the hazard is introduced.

G cluster_prep Preparation Phase cluster_handling Handling Phase A 1. Confirm Chemical Fume Hood Certification is Current B 2. Verify Fume Hood Airflow (Check Sash Position & Monitor) A->B If OK C 3. Don All Required PPE (Double Gloves, Goggles, Lab Coat) B->C If OK D 4. Prepare Spill Kit (Absorbent Material, Waste Bags) C->D E 5. Proceed with Weighing and Handling inside Hood D->E G A Generate Waste (e.g., contaminated gloves, solvent) B Is it contaminated with Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate? A->B C Dispose in Non-Hazardous Waste B->C  No D Dispose in Halogenated Organic Waste B->D  Yes

Caption: Waste Disposal Decision Tree

Disposal Procedure
  • Container : Use only designated, properly labeled "Halogenated Organic Waste" containers. These containers should be kept closed except when adding waste. [9][10]2. Labeling : Ensure the container is clearly labeled with the words "Hazardous Waste" and a full list of its contents.

  • Storage : Store the waste container in a cool, well-ventilated area, away from sources of ignition, and within a secondary containment unit. [12][13]4. Disposal Request : When the container is full, submit a chemical waste pickup request through your institution's Environmental Health and Safety (EHS) department.

By integrating this comprehensive safety and handling framework into your daily operations, you ensure a secure research environment and the integrity of your experimental outcomes.

References

  • PubChem. (n.d.). Ethyl 5-bromopyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018). Safety Data Sheet: 2-(2-bromopyridin-4-yl)-propan-2-ol.
  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.).
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MDPI. (2023).
  • Penta chemicals. (2024).
  • Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo(d)imidazole-5-carboxamido)propanoate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Bucknell University. (2016).
  • Braun Research Group, University of Illinois. (n.d.).
  • Temple University Environmental Health and Radiation Safety. (n.d.).
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(5-bromopyridin-3-yl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.